5-[3-Fluoro-5-(trifluoromethyl)phenoxy]-2-furoic acid
Overview
Description
5-[3-Fluoro-5-(trifluoromethyl)phenoxy]-2-furoic acid is an organic compound characterized by the presence of fluorine atoms and a furoic acid moiety The compound is notable for its unique structural features, which include a trifluoromethyl group and a phenoxy group attached to a furoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-Fluoro-5-(trifluoromethyl)phenoxy]-2-furoic acid typically involves multiple steps, starting with the preparation of the phenoxy intermediate. One common method involves the reaction of 3-fluoro-5-(trifluoromethyl)phenol with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[3-Fluoro-5-(trifluoromethyl)phenoxy]-2-furoic acid undergoes various chemical reactions, including:
Substitution Reactions: The phenoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The furoic acid moiety can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, often facilitated by catalysts such as palladium.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while oxidation can produce carboxylic acids.
Scientific Research Applications
5-[3-Fluoro-5-(trifluoromethyl)phenoxy]-2-furoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[3-Fluoro-5-(trifluoromethyl)phenoxy]-2-furoic acid involves its interaction with specific molecular targets. The trifluoromethyl and phenoxy groups enhance its ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(trifluoromethyl)benzoic acid: Shares the trifluoromethyl and fluorine groups but differs in the core structure.
2-Fluoro-5-(trifluoromethyl)phenylboronic acid: Contains similar functional groups but has a boronic acid moiety instead of a furoic acid.
1-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine: Features the same fluorinated phenyl group but with an amine functionality.
Uniqueness
5-[3-Fluoro-5-(trifluoromethyl)phenoxy]-2-furoic acid is unique due to its combination of a furoic acid backbone with fluorinated substituents. This structure imparts distinct chemical properties, such as high lipophilicity and stability, making it valuable in various applications.
Properties
IUPAC Name |
5-[3-fluoro-5-(trifluoromethyl)phenoxy]furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F4O4/c13-7-3-6(12(14,15)16)4-8(5-7)19-10-2-1-9(20-10)11(17)18/h1-5H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBYFFDOXJVZMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)OC2=CC(=CC(=C2)C(F)(F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201172531 | |
Record name | 2-Furancarboxylic acid, 5-[3-fluoro-5-(trifluoromethyl)phenoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201172531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255147-75-1 | |
Record name | 2-Furancarboxylic acid, 5-[3-fluoro-5-(trifluoromethyl)phenoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furancarboxylic acid, 5-[3-fluoro-5-(trifluoromethyl)phenoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201172531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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